molecular formula C21H23N3OS B13803330 N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

Cat. No.: B13803330
M. Wt: 365.5 g/mol
InChI Key: JAJUYSWBWAZQSM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a sulfanylacetamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated solvents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-((4-methylphenyl)sulfonyl)amino)propanamide
  • N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
  • N-(tert-butyl)-2-(4-methylbenzyl)benzamide

Uniqueness

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide stands out due to its unique combination of a quinazoline core and a sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H23N3OS/c1-14-9-11-15(12-10-14)19-22-17-8-6-5-7-16(17)20(23-19)26-13-18(25)24-21(2,3)4/h5-12H,13H2,1-4H3,(H,24,25)

InChI Key

JAJUYSWBWAZQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC(C)(C)C

Origin of Product

United States

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